molecular formula C12H24O2 B592136 Ethyl 8-methylnonanoate CAS No. 905589-94-8

Ethyl 8-methylnonanoate

Cat. No.: B592136
CAS No.: 905589-94-8
M. Wt: 200.322
InChI Key: GFHUSRSVULITGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methylnonanoate (CAS: 905589-94-8) is a branched-chain fatty acid ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . Structurally, it consists of a nine-carbon chain (nonanoate) with a methyl branch at the 8th position, esterified with ethanol. This compound is synthesized via a Grignard alkylation reaction: ethyl 6-bromohexanoate reacts with isobutyl magnesium bromide, followed by hydrolysis under basic conditions to yield 8-methyl nonanoic acid (8-MNA) . This compound is a pale-yellow oil and serves as a critical intermediate in producing 8-MNA, a metabolite of dihydrocapsaicin (DHC) with demonstrated effects on adipocyte metabolism, including PPARγ activation and modulation of glucose/lipid pathways .

Properties

CAS No.

905589-94-8

Molecular Formula

C12H24O2

Molecular Weight

200.322

IUPAC Name

ethyl 8-methylnonanoate

InChI

InChI=1S/C12H24O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h11H,4-10H2,1-3H3

InChI Key

GFHUSRSVULITGF-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCC(C)C

Synonyms

8-Methylnonanoic Acid Ethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 8-methylnonanoate with structurally or functionally related esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Sources References
This compound C₁₂H₂₄O₂ 200.32 905589-94-8 Intermediate in 8-MNA synthesis; metabolic studies in adipocytes
Mthis compound C₁₁H₂₂O₂ 186.29 5129-54-4 Chromatography standard; used in flavor/aroma analysis (e.g., hops, peppers)
Capsiate C₁₈H₂₈O₄ 308.41 205969-44-6 Found in sweet peppers; esterified 4-hydroxy-3-methoxybenzyl group; PPARα/γ activation
8-Methylnonyl nonanoate C₁₉H₃₈O₂ 298.51 109-32-0 Emollient in cosmetics; synthesized via esterification of isodecyl alcohol and pelargonic acid
Isobutyl isobutyrate C₈H₁₆O₂ 144.21 97-85-8 Flavor compound in hops; contributes fruity/estery aromas

Key Research Findings

Structural Differentiation

  • Branch Position: this compound and mthis compound share identical branching at the 8th carbon but differ in esterifying alcohol (ethanol vs. methanol). This minor structural change impacts volatility and chromatographic retention .
  • Chain Length: 8-Methylnonyl nonanoate has a longer carbon backbone (C19 vs. C12), enhancing its lipid solubility and suitability for topical formulations .
  • Functional Groups: Capsiate incorporates a phenolic benzyl group, enabling unique receptor interactions compared to aliphatic esters like this compound .

Q & A

Q. What are the established synthetic pathways for ethyl 8-methylnonanoate, and what factors influence reaction yields?

this compound can be synthesized via copper-catalyzed alkylation of Grignard reagents. For example, ethyl-6-bromohexanoate reacts with isobutyl magnesium bromide to form this compound, followed by hydrolysis under basic conditions to yield 8-methylnonanoic acid . Key factors affecting yields include reaction temperature, solvent purity, and catalyst efficiency. Optimal conditions (e.g., anhydrous environments, controlled pH during hydrolysis) should be prioritized to minimize side reactions .

Q. How can researchers structurally characterize this compound using analytical techniques?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard methods. GC-MS is particularly effective for identifying volatile derivatives, as demonstrated in the analysis of traditional medicinal extracts where mthis compound was detected alongside other esters . NMR (¹H and ¹³C) provides detailed structural confirmation, with characteristic signals for the ester carbonyl (~170 ppm) and branching methyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, related branched-chain esters require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Acidic hydrolysis steps (e.g., converting esters to carboxylic acids) necessitate additional safeguards due to corrosive by-products .

Advanced Research Questions

Q. How do reaction mechanisms differ between enzymatic and chemical synthesis of this compound?

Chemical synthesis relies on electrophilic alkylation (e.g., Grignard reactions), whereas enzymatic routes (e.g., lipase-catalyzed esterification) offer stereoselectivity and milder conditions. A comparative study should assess kinetic parameters (e.g., KmK_m, VmaxV_{max}) for enzymatic methods versus activation energies for copper-catalyzed pathways . Contradictions in yield data between methods may arise from solvent compatibility or enzyme denaturation .

Q. What role does this compound play in biological systems, and how can its bioactivity be evaluated?

Derivatives like 8-methylnonanoic acid exhibit metabolic effects in adipocytes, influencing lipid metabolism . To assess bioactivity, employ in vitro models (e.g., 3T3-L1 cells) and measure biomarkers (e.g., glycerol release for lipolysis). Conflicting results in cytotoxicity assays may stem from impurity profiles or cell-line specificity .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate degradation?

Stability studies should test thermal (e.g., 40°C vs. −20°C) and pH-dependent degradation. Accelerated stability testing via HPLC can quantify ester hydrolysis to 8-methylnonanoic acid. Data contradictions may arise from incomplete separation of degradation products or matrix effects in complex samples .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For small sample sizes, nonparametric tests (e.g., Mann-Whitney U) mitigate assumptions of normality. Replicate experiments are critical to address variability in biological assays .

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound across studies?

Systematically compare reaction parameters (catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks. Contradictions often arise from unoptimized stoichiometry or side reactions (e.g., β-hydride elimination in Grignard reagents) .

Data Presentation Guidelines

  • Tables : Include raw yields, purity (HPLC%), and spectroscopic data (e.g., NMR shifts) .
  • Figures : Use reaction schematics (e.g., ’s flowchart) to illustrate synthetic pathways .
  • Citations : Prioritize peer-reviewed journals over commercial databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.